molecular formula C11H14 B1361379 1-Ethylindan CAS No. 4830-99-3

1-Ethylindan

Cat. No.: B1361379
CAS No.: 4830-99-3
M. Wt: 146.23 g/mol
InChI Key: SECAQUZEXAHWBA-UHFFFAOYSA-N
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Description

It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylindan can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Additionally, a nickel-catalyzed reductive cyclization of enones can yield this compound with high enantiomeric induction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using catalysts such as palladium or nickel. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylindan undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound to its corresponding ketone or alcohol derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed:

    Oxidation: 1-ethylindanone or 1-ethylindanol.

    Reduction: Fully hydrogenated indane derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethylindan and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the derivative.

Comparison with Similar Compounds

    Indan: The parent compound of 1-ethylindan, lacking the ethyl group.

    1-Methylindan: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenylindan: Contains a phenyl group instead of an ethyl group.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-ethyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECAQUZEXAHWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871102
Record name 1-Ethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4830-99-3
Record name 1-Ethylindane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ETHYLINDAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN3B7M4JHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique reactions involving 1-ethylindan and antimony pentafluoride (SbF5) have been explored?

A1: Researchers have investigated the reaction of perfluoro-1-ethylindan with a system of silicon dioxide (SiO2) and SbF5. [, ] Additionally, studies have explored the skeletal transformations of perfluoro-3-ethylindan-1-one when exposed to SbF5 and a SiO2/SbF5 system. [, ] These studies provide insight into the reactivity of this compound derivatives under superacidic conditions and the potential for skeletal rearrangements.

Q2: How does the presence of pentafluorobenzene influence the reactivity of perfluorinated this compound in the presence of SbF5?

A2: Research indicates that reacting perfluorinated this compound with pentafluorobenzene in an SbF5 medium leads to interesting outcomes. [] This reaction highlights the potential for nucleophilic aromatic substitution reactions on the perfluorinated ring system of this compound derivatives.

Q3: Can the fluorine atoms in perfluoro-1-ethylindan be replaced by other halogens, and if so, how?

A3: Yes, studies demonstrate that aluminum chloride (AlCl3) can be used to replace fluorine atoms in perfluoro-1-ethylindan with chlorine atoms. [] This finding opens possibilities for further functionalization and derivatization of this compound for potential applications.

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